4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the thiol group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 4-cyclohexyl-1,2,4-triazole-3-thione with 4-fluorobenzylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using recrystallization or chromatography techniques . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles, amines, and alcohols .
Scientific Research Applications
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism . It can also bind to DNA and RNA, interfering with their replication and transcription processes . These interactions lead to the disruption of cellular functions and ultimately result in cell death .
Comparison with Similar Compounds
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-Cyclohexyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol: This compound has a furan ring instead of a fluorophenyl group, which affects its chemical and biological properties.
4-Cyclohexyl-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol: The presence of a pyridyl group in this compound enhances its coordination chemistry applications.
4-Cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol:
The uniqueness of this compound lies in its combination of a cyclohexyl group, a fluorophenyl group, and a triazole-thiol moiety, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H19FN4S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-cyclohexyl-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H19FN4S/c16-11-6-8-12(9-7-11)17-10-14-18-19-15(21)20(14)13-4-2-1-3-5-13/h6-9,13,17H,1-5,10H2,(H,19,21) |
InChI Key |
ZVKIKPKRIMASHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
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